benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
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Description
Benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.483. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in the cell cycle progression, potentially leading to apoptosis .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies on similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis .
Properties
IUPAC Name |
benzyl 4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-19-9-5-8-18(14-19)30-22-20(26-27-30)21(24-16-25-22)28-10-12-29(13-11-28)23(31)33-15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFNTWTCYFCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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